molecular formula C12H11NO4S2 B2602880 Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate CAS No. 749268-58-4

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate

Cat. No.: B2602880
CAS No.: 749268-58-4
M. Wt: 297.34
InChI Key: UWFJQZNRSISVNJ-UHFFFAOYSA-N
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Description

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H11NO4S2 It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties

Scientific Research Applications

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate can be synthesized through the reaction of thiophene-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfamoyl group can be reduced to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The phenylsulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-{[3-(1-carboxyethyl)phenyl]sulfamoyl}thiophene-2-carboxylic acid: Similar structure but with a carboxyethyl group instead of a methyl ester.

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Uniqueness

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(7-8-18-11)19(15,16)13-9-5-3-2-4-6-9/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFJQZNRSISVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of an aniline (1.02 g, 10.9 mmol, 11.1 equivalents) dissolved in dry THF (35 mL) and triethylamine (1.53 mL, 1.1 equivalents) at room temperature, sealed with a septum and a nitrogen inlet, was added 2-carbomethoxythiophene-3-sulfonyl chloride (2.5 g, 9.9 mmol, 95% purity). The reaction mixture was stirred at room temperature over night. Upon completion, the reaction will be extracted by diluting with ethyl acetate and washing with aqueous HCl (2N), water and saturated, aqueous sodium chloride solution. The organic layer was dried over sodium sulfate. The solution will be decanted and evaporated under reduced pressure to give the desired 3-phenylsulfamoylthiophene-2-carboxylic acid methyl ester (2.6 g, 88%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step Two

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